molecular formula C7H5F3N2OS B12861282 6-((Trifluoromethyl)thio)nicotinamide

6-((Trifluoromethyl)thio)nicotinamide

Cat. No.: B12861282
M. Wt: 222.19 g/mol
InChI Key: ATCLOSHZDIMBIB-UHFFFAOYSA-N
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Description

6-((Trifluoromethyl)thio)nicotinamide is an organic compound that features a nicotinamide group and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Trifluoromethyl)thio)nicotinamide typically involves the introduction of a trifluoromethylthio group to a nicotinamide precursor. One common method is the reaction of 6-chloronicotinamide with trifluoromethanesulfenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-((Trifluoromethyl)thio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nicotinamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.

    Reduction: Formation of this compound amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

6-((Trifluoromethyl)thio)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((Trifluoromethyl)thio)nicotinamide involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The nicotinamide group can participate in redox reactions, influencing cellular processes such as energy metabolism and DNA repair.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)nicotinamide: Similar structure but lacks the thio group.

    6-(Trifluoromethylthio)pyridine: Similar trifluoromethylthio group but different core structure.

    Nicotinamide: Lacks the trifluoromethylthio group.

Uniqueness

6-((Trifluoromethyl)thio)nicotinamide is unique due to the presence of both the trifluoromethylthio and nicotinamide groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H5F3N2OS

Molecular Weight

222.19 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H5F3N2OS/c8-7(9,10)14-5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13)

InChI Key

ATCLOSHZDIMBIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N)SC(F)(F)F

Origin of Product

United States

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